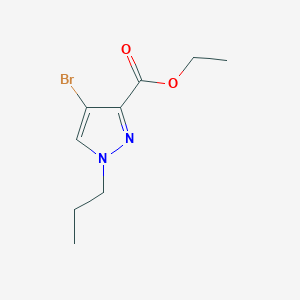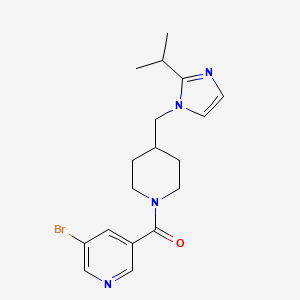
C16H12N6OS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “C16H12N6OS” is a complex organic molecule. It contains 16 carbon atoms, 12 hydrogen atoms, 6 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom . The exact name and specific properties of this compound would depend on the arrangement of these atoms and the bonds between them .
Synthesis Analysis
The synthesis of a complex organic molecule like “this compound” would likely involve multiple steps and various types of chemical reactions . The exact synthesis pathway would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various analytical techniques such as spectroscopy . The exact structure would depend on the arrangement of the atoms and the types of bonds present .Chemical Reactions Analysis
The types of chemical reactions that “this compound” can undergo would depend on its molecular structure . For example, it might participate in acid-base reactions, redox reactions, or various types of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques . These properties might include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The compound's molecular structure and interaction capabilities have been a focus of scientific research. Studies have examined the structural characteristics of similar compounds, noting aspects like planar configurations and intramolecular hydrogen bonding. For instance, one study on Benzene-1,3,5-triyl triacetate (C12H12O6) explored its planar molecular structure and the orientation of acetoxy groups, providing insights into molecular interactions and stability (Haines & Hughes, 2009).
Catalysis and Chemical Transformation
C1 catalysis, involving the transformation of simple carbon-containing compounds, is a pivotal area of research. Significant advancements have been made in understanding reaction mechanisms and developing highly efficient catalyst systems. Such research is vital for producing high-value chemicals and clean fuels, addressing global energy challenges, and minimizing environmental impacts. Studies have made notable strides in material synthesis methods, catalytic processes, and reactor designs, significantly advancing the field (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Biological Applications
Research has also delved into the biological applications of compounds like C16H12N6OS. For instance, DNA-binding properties of certain molecules have been extensively studied, providing crucial insights into genetic interactions and molecular biology. One such study investigated the interaction and conformational changes of dodecanucleotide sequences containing specific modifications, shedding light on the structural dynamics of DNA (Patel, Shapiro, Kozlowski, Gaffney, & Jones, 1986).
Advanced Material Design
In the realm of materials science, studies have focused on the synthesis and structural analysis of compounds with specific configurations. These insights are crucial for developing new materials with desirable properties for various industrial applications. For instance, research into the structure of 1-Hydroxy-2-methoxy-6-methyl-9,10-anthraquinone (C16H12O4) has contributed to understanding solid-state molecular configurations, which are fundamental in designing advanced functional materials (Ismail, Osman, Ahmad, Awang, & Ng, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “C16H12N6OS” would depend on its specific structure and properties, as well as the context in which it is used. For example, if it is a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .
Eigenschaften
IUPAC Name |
1-phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-14(18-16-17-8-11-24-16)13-15(21-9-4-5-10-21)22(20-19-13)12-6-2-1-3-7-12/h1-11H,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWRHBUOGAXUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2645025.png)
![N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2645026.png)



![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2645032.png)
![3-phenyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]propanamide](/img/structure/B2645033.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2645034.png)
![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride](/img/structure/B2645037.png)


![N-[4-(difluoromethoxy)phenyl]-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2645044.png)

